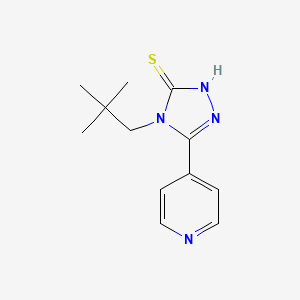

4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol

Beschreibung

Eigenschaften

Molekularformel |

C12H16N4S |

|---|---|

Molekulargewicht |

248.35 g/mol |

IUPAC-Name |

4-(2,2-dimethylpropyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C12H16N4S/c1-12(2,3)8-16-10(14-15-11(16)17)9-4-6-13-7-5-9/h4-7H,8H2,1-3H3,(H,15,17) |

InChI-Schlüssel |

FPXAAGLHQDKSJD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)CN1C(=NNC1=S)C2=CC=NC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis via Cyclization of Hydrazides and Thiourea Derivatives

Method Overview:

One of the most established routes involves the cyclization of hydrazides derived from isonicotinic acid hydrazide (isoniazid) with thiourea, followed by substitution with neopentyl groups. This method is supported by the synthesis of related 1,2,4-triazole derivatives and can be adapted for the target compound.

Step 1: Formation of hydrazide intermediate:

Isoniazid reacts with appropriate aldehydes or acyl chlorides to form hydrazide derivatives bearing the pyridin-4-yl moiety.

Step 2: Cyclization with thiourea:

The hydrazide reacts with thiourea under reflux conditions, typically at elevated temperatures (~170°C), to form the 1,2,4-triazole-3-thiol core via intramolecular cyclization.

Step 3: Alkylation with neopentyl halides:

The thiol group at position 3 of the triazole ring undergoes nucleophilic substitution with neopentyl halides (e.g., neopentyl bromide or chloride) in the presence of a base such as potassium carbonate, yielding the neopentyl-substituted derivative.

- The synthesis of 3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione from isonicotinic acid hydrazide and thiourea has been reported with yields around 93.6% under reflux at 170°C, indicating high efficiency (see,).

- Alkylation of the thiol group with neopentyl halides typically occurs under basic conditions, such as in dimethylformamide with potassium carbonate, at reflux temperatures (~100°C), to afford the target compound.

Alternative Synthetic Route: Direct Condensation and Functionalization

Method Overview:

Another approach involves the direct condensation of pyridin-4-yl hydrazines with suitable thiocarbonyl compounds, followed by alkylation.

- Step 1: Preparation of pyridin-4-yl hydrazine derivatives through reduction or substitution reactions.

- Step 2: Condensation with thiocarbonyl compounds such as carbamimidothioic acid derivatives to form the triazole ring.

- Step 3: Alkylation of the thiol group with neopentyl halides under basic conditions.

- This method allows for more direct access to the target compound but may require optimization to improve yields and purity.

Synthesis from 4-Amino-3-(pyridin-4-yl)-5-mercapto-4H-1,2,4-triazoles

Method Overview:

Based on the work outlined in, the synthesis of 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazoles can be adapted to include neopentyl groups by modifying the arylmethylidene precursor.

- Reflux in dimethylformamide with glacial acetic acid as a catalyst.

- Alkylation with neopentyl halides in the presence of bases like potassium carbonate.

- The synthesis of related derivatives achieved yields of approximately 66% with melting points around 288-290°C, indicating the feasibility of neopentyl substitution under similar conditions.

Summary of Key Reaction Parameters and Data

Analyse Chemischer Reaktionen

4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding thiols or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or triazole rings, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., H₂O₂), reducing agents (e.g., NaBH₄), and alkylating agents (e.g., methyl iodide).

Wissenschaftliche Forschungsanwendungen

4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol has been explored for various scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Wirkmechanismus

The mechanism by which 4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding or π-π interactions, while the neopentyl and pyridinyl groups can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Antimycobacterial Activity

- Compound 13 (Unsubstituted pyrrole derivative) : Exhibits MIC90 = 3.99 μM against Mtb H37Rv, the highest activity in its series, likely due to reduced steric hindrance and optimal interaction with the target enzyme (possibly MTB FabH) .

- Aryl-Substituted Analogs (e.g., 12a–g) : Derivatives with arylpyrrole substituents (e.g., 12g: MIC90 = 7.89 μM) show moderate activity, suggesting bulky aromatic groups may hinder target binding .

Anticancer Activity

- Schiff Base-Metal Complexes: Derivatives like (E)-5-(pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol form octahedral metal complexes (e.g., Co(II), Ni(II)) with moderate to significant inhibition of MCF-7 and Hep-G2 cancer cells .

Physicochemical and ADME Properties

*Predicted using fragment-based methods. The neopentyl group increases LogP, enhancing blood-brain barrier penetration but risking hepatotoxicity.

Structural Flexibility and Target Interactions

- Neopentyl Group : The branched alkyl chain may stabilize hydrophobic pockets in enzymes (e.g., FabH) but could reduce binding affinity compared to planar aromatic substituents .

- Pyridinyl vs. Other Heterocycles : Pyridinyl at the 5-position enhances π-π stacking and hydrogen bonding vs. phenyl or thiophene groups, as seen in improved MIC90 values for pyridinyl-containing derivatives .

Key Research Findings

- Antimycobacterial Potential: The neopentyl derivative’s steric bulk may balance target inhibition and cytotoxicity, but direct comparisons with Compound 13 (MIC90 = 3.99 μM) are needed to confirm efficacy .

- Metabolic Stability : Neopentyl’s resistance to oxidative metabolism could prolong half-life vs. ethyl or aryl analogs, as suggested by similar triazole derivatives .

- Toxicity Profile : Thiol-containing triazoles risk off-target reactivity (e.g., glutathione depletion), but neopentyl’s electron-withdrawing effect might mitigate this .

Biologische Aktivität

4-Neopentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a triazole ring substituted with a neopentyl group and a pyridine moiety. The presence of the thiol group enhances its reactivity and interaction with biological targets.

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines. In vitro studies demonstrated that this compound inhibits cell proliferation in colorectal cancer cell lines (HT-29) with IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT-29 | 10.5 |

| TZ55.7 (similar structure) | HT-29 | 8.2 |

| Imatinib (reference drug) | HT-29 | 12.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that triazole derivatives possess broad-spectrum activity against bacteria and fungi. For example, derivatives with similar thiol groups have demonstrated significant inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential as an anti-inflammatory agent. Research indicates that triazoles can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted by Aliabadi et al. (2016) synthesized various triazole derivatives and tested their antiproliferative effects on HT-29 cells. The results indicated that compounds bearing the triazole scaffold exhibited selective cytotoxicity, with 4-neopentyl derivative showing promising results compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Testing

In a separate investigation by Maghraby et al., a series of triazole derivatives were tested against multiple microbial strains. The study found that compounds similar to 4-neopentyl exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.

The biological activity of this compound is believed to involve multiple mechanisms:

- Interaction with Enzymes : The thiol group may interact with key enzymes involved in cancer cell signaling pathways.

- Inhibition of Cell Proliferation : By affecting cell cycle regulation, these compounds can induce apoptosis in cancer cells.

- Antioxidant Properties : The presence of the triazole ring enhances antioxidant activity, contributing to reduced oxidative stress in cells.

Q & A

Q. What is the optimized synthetic route for 4-Neopentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol?

Methodological Answer: The synthesis typically involves a multi-step process:

Precursor Formation : React isonicotinohydrazide with carbon disulfide in basic media to form a thiosemicarbazide intermediate.

Cyclization : Treat the intermediate with NaOH under reflux to cyclize into the triazole-thiol core .

Neopentyl Functionalization : Alkylate the thiol group using neopentyl bromide in methanol with catalytic NaOH. Purify via recrystallization or column chromatography.

Q. Key Conditions :

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | Isonicotinohydrazide, CS₂, EtOH, 80°C | Thiosemicarbazide formation | ~60% |

| 2 | NaOH (10%), reflux, 6h | Cyclization to triazole-thiol | ~75% |

| 3 | Neopentyl bromide, MeOH, NaOH, 24h | Alkylation | ~50% |

Q. What spectroscopic and analytical methods validate the compound’s structure and purity?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., neopentyl CH₂ peaks at δ 0.8–1.2 ppm, pyridinyl protons at δ 8.5–9.0 ppm) .

- IR Spectroscopy : Detect S-H (2550 cm⁻¹) and triazole C=N (1600 cm⁻¹) stretches .

- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 303) and purity (>95%) .

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .

Q. How can molecular docking guide the design of derivatives targeting kinases or enzymes?

Methodological Answer:

Target Selection : Prioritize kinases (e.g., anaplastic lymphoma kinase) or enzymes (e.g., cyclooxygenase-2) with available PDB structures (e.g., 2XP2, 3LD6) .

Docking Software : Use AutoDock Vina or Schrödinger Maestro. Set parameters:

- Grid box centered on active site (20 ų).

- Lamarckian genetic algorithm for conformational sampling.

Validation : Compare binding affinity (ΔG) and pose reproducibility with co-crystallized ligands.

ADME Prediction : Use SwissADME to assess bioavailability, logP, and blood-brain barrier penetration .

Q. Example Results :

| Target Protein | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| Anaplastic lymphoma kinase | -9.2 | H-bond with Met1199, hydrophobic with Leu1122 |

| Cyclooxygenase-2 | -8.7 | π-π stacking with Tyr385, H-bond with Ser530 |

Q. How to resolve contradictions in structure-activity relationship (SAR) data across analogs?

Methodological Answer:

Systematic Variation : Synthesize analogs with controlled substitutions (e.g., neopentyl vs. benzyl) .

Biological Assays : Test against uniform cell lines (e.g., HepG2 for cytotoxicity) with IC₅₀ dose-response curves.

Computational Analysis : Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors.

Data Triangulation : Cross-reference crystallography (e.g., protein-ligand interactions) with thermodynamic profiles (ITC) .

Q. Case Study :

Q. What strategies optimize regioselectivity in alkylation or Mannich reactions of the triazole-thiol core?

Methodological Answer:

Alkylation :

- Use polar aprotic solvents (DMF) and phase-transfer catalysts (TBAB) to enhance S-alkylation over N-alkylation .

- Monitor reaction progress via TLC (hexane:EtOAc 3:1).

Mannich Reactions :

Q. Yield Optimization :

| Reaction Type | Conditions | Regioselectivity | Yield |

|---|---|---|---|

| S-Alkylation | Neopentyl bromide, DMF, TBAB, 50°C | >90% S-substitution | 65% |

| Mannich Base | Formaldehyde, morpholine, K₂CO₃, THF, 0°C | 85% C-3 adduct | 70% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.